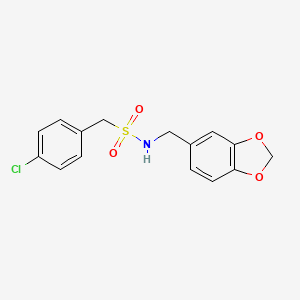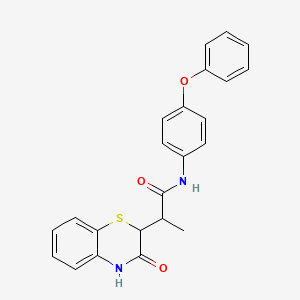![molecular formula C21H23NO2 B4197264 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone](/img/structure/B4197264.png)
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone
説明
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone, also known as ER-β ligand, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the indole family and has been found to have a high affinity for estrogen receptor beta (ER-β).
作用機序
The mechanism of action of 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone involves its binding to this compoundβ. This binding results in the activation of several signaling pathways, including the PI3K/Akt and MAPK/Erk pathways. These pathways are involved in several physiological processes, including cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of several cancer cell lines, including breast cancer and prostate cancer. It has also been found to have a protective effect on bone metabolism and cardiovascular function. In addition, it has been found to have anti-inflammatory and immunomodulatory effects.
実験室実験の利点と制限
The advantages of using 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone in lab experiments include its high affinity for this compoundβ, which makes it a potent ligand for studying the role of this compoundβ in various physiological processes. Its ability to inhibit the growth and proliferation of cancer cells also makes it a useful tool for studying the mechanisms of cancer development and progression. However, the limitations of using this compound in lab experiments include its high cost and limited availability.
将来の方向性
There are several future directions for the research on 1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of breast cancer, prostate cancer, and osteoporosis. Another direction is to study its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, there is a need to develop more efficient and cost-effective synthesis methods for this compound to make it more widely available for research purposes.
科学的研究の応用
1-[7-ethyl-1-(3-phenoxypropyl)-1H-indol-3-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for this compoundβ, which is a receptor that is involved in several physiological processes, including bone metabolism, cardiovascular function, and immune response. This compoundβ has also been found to play a role in the development and progression of several diseases, including breast cancer, prostate cancer, and osteoporosis.
特性
IUPAC Name |
1-[7-ethyl-1-(3-phenoxypropyl)indol-3-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO2/c1-3-17-9-7-12-19-20(16(2)23)15-22(21(17)19)13-8-14-24-18-10-5-4-6-11-18/h4-7,9-12,15H,3,8,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVODIFKFQKTCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCCOC3=CC=CC=C3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(methylthio)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4197183.png)
![N-(4-ethoxyphenyl)-4-fluoro-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B4197190.png)
![2-(4-bromophenoxy)-N-{3-methoxy-4-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B4197195.png)
![2-[(2-bromobenzyl)oxy]benzonitrile](/img/structure/B4197199.png)
![N-{4-methoxy-2-[(phenoxyacetyl)amino]phenyl}-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B4197214.png)
![2-[(3,4-dichlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4197221.png)
![N~2~-(4-chlorophenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4197238.png)
![N-(2-{2-[(cyclohexylcarbonyl)amino]ethyl}-1-methyl-1H-benzimidazol-5-yl)benzamide](/img/structure/B4197244.png)
![3-methoxy-4-[(4-nitrobenzyl)oxy]benzonitrile](/img/structure/B4197246.png)
![3-hydroxy-2-[4-(4-morpholinyl)phenyl]-3-phenyl-1-isoindolinone](/img/structure/B4197261.png)


![4,5-dimethoxy-2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B4197277.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4197285.png)